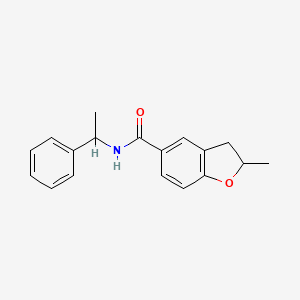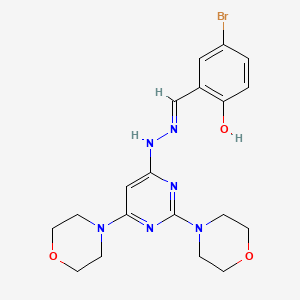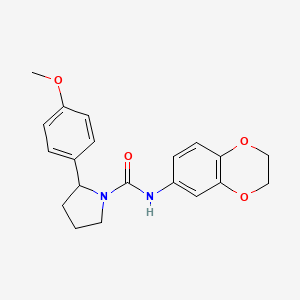
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research. MPBD belongs to the benzofuran class of compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, it has been suggested that 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide may act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has also been found to reduce anxiety and improve cognitive function in rodents. Additionally, 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, the limitations of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide. One potential area of research is the development of novel therapeutic agents based on the structure of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide and its potential use in the treatment of neurological disorders. Finally, research is needed to determine the long-term safety and efficacy of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide in humans.
Conclusion
In conclusion, 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been investigated for its potential use in the treatment of neurological disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with N-(1-phenylethyl)amine in the presence of a coupling agent. The resulting product is purified through column chromatography to obtain 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-10-16-11-15(8-9-17(16)21-12)18(20)19-13(2)14-6-4-3-5-7-14/h3-9,11-13H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPPVBODNRCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072529.png)
![2-{5-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6072532.png)

![4-{4-[(2,6-dichlorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B6072542.png)
![7-hydroxy-8-{[(4-iodophenyl)imino]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B6072551.png)
![(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6072554.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.3]hexane-1-carboxamide](/img/structure/B6072556.png)

![2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6072594.png)
![methyl 4-(8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate](/img/structure/B6072604.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6072608.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6072615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6072621.png)
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6072622.png)